2-(1-Methyl-2-oxoindolin-3-yl)malonic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid can be achieved through the decarboxylation of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions. This involves the use of LiCl and water in DMSO at 130°C, yielding good isolated results . Industrial production methods typically involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-(1-Methyl-2-oxoindolin-3-yl)malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: It can undergo substitution reactions, particularly at the indolinone ring.
Common reagents used in these reactions include SnCl2, NaOAc, and MeI . Major products formed from these reactions include methyl 1-hydroxyindole-3-carboxylate and phytoalexin .
Scientific Research Applications
2-(1-Methyl-2-oxoindolin-3-yl)malonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid involves its interaction with various molecular targets and pathways. The compound’s effects are exerted through its ability to undergo decarboxylation and other chemical transformations, which can lead to the formation of biologically active molecules .
Comparison with Similar Compounds
2-(1-Methyl-2-oxoindolin-3-yl)malonic acid can be compared with other similar compounds such as:
2-(2-Oxoindolin-3-yl)acetic acid: This compound has a similar structure but differs in its functional groups and reactivity.
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
The uniqueness of this compound lies in its specific structure and the types of reactions it can undergo, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-13-7-5-3-2-4-6(7)8(10(13)14)9(11(15)16)12(17)18/h2-5,8-9H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIGGKTZLMTNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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